molecular formula C17H24BrN3O2 B5525128 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B5525128
M. Wt: 382.3 g/mol
InChI Key: LMQBFJKHPGGMDH-XDHOZWIPSA-N
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Description

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination reactions are employed to introduce the bromine atom at the desired position on the phenyl ring.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.

    Formation of the Imine Bond: The final step involves the condensation of the azocane derivative with 3-bromo-4-methoxybenzaldehyde to form the imine bond, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)-2-(3-bromophenyl)ethan-1-amine
  • 2-(azocan-1-yl)-2-(4-bromothiophen-2-yl)ethan-1-amine
  • Azocan-2-one

Uniqueness

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide is unique due to the presence of both the azocane ring and the imine bond, which confer distinct chemical properties and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c1-23-16-8-7-14(11-15(16)18)12-19-20-17(22)13-21-9-5-3-2-4-6-10-21/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQBFJKHPGGMDH-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2CCCCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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